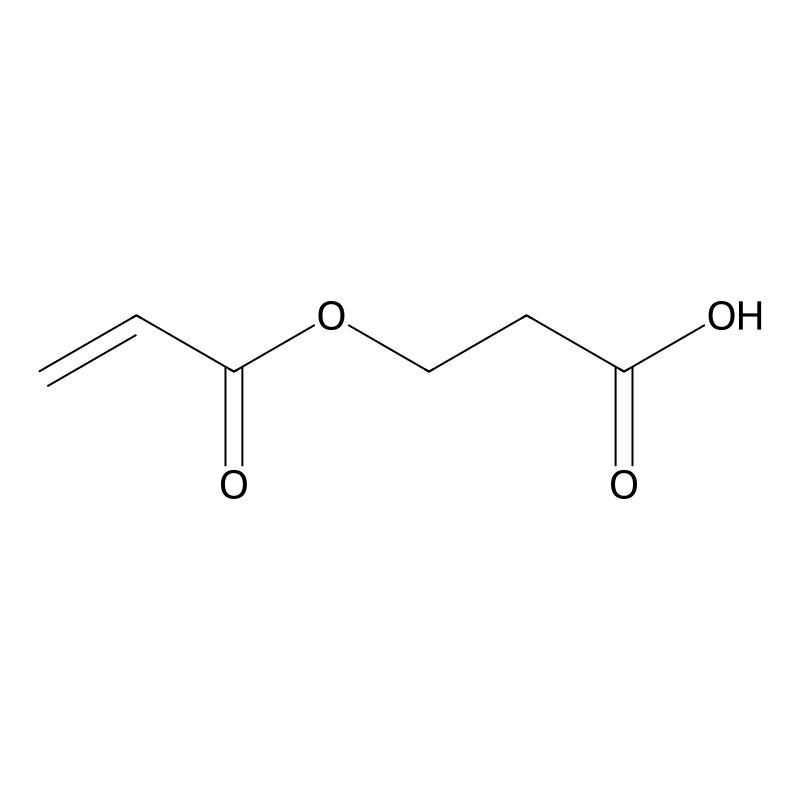

2-Carboxyethyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Functional Polymers

CEA readily undergoes polymerization, a process of linking multiple CEA molecules to form polymers. These polymers possess valuable properties like:

- Improved Flexibility: The presence of the carboxyethyl group in CEA's structure lowers the glass transition temperature (Tg) of its homopolymer (polymer made solely of CEA) to below 30°C [1]. This translates to greater flexibility compared to other acrylic polymers.

- Enhanced Adhesion: Polymers derived from CEA exhibit improved adhesion due to the presence of the carboxylic acid group, which facilitates bonding to various surfaces [1].

These properties make CEA-based polymers ideal for research in:

- Pressure-sensitive Adhesives: Scientists utilize CEA in the development of pressure-sensitive adhesives, which are crucial components in tapes, labels, and other pressure-activated bonding applications [2].

- Acrylic Resin Composites: Research involving dental fillings and other restorative materials often explores CEA as a component for fabricating strong and adhesive acrylic resin composites [2].

Functional Hydrogels

CEA finds application in the design of hydrogels, three-dimensional networks that can absorb large amounts of water. By incorporating CEA into hydrogels, researchers can achieve:

- Tunable Properties: The presence of the carboxylic acid group allows researchers to tailor the properties of hydrogels, such as their swelling behavior and responsiveness to external stimuli (e.g., pH) [3].

- Biocompatibility: Certain modifications of CEA can enhance the biocompatibility of hydrogels, making them potentially suitable for biomedical applications [3].

These features make CEA a promising material for research in:

- Drug Delivery: Scientists are exploring CEA-based hydrogels as potential drug delivery systems due to their ability to encapsulate and release drugs in a controlled manner [3].

- Tissue Engineering: Research on tissue engineering utilizes CEA-containing hydrogels to mimic the extracellular matrix, a critical component for cell growth and differentiation [3].

Citations:

- [1] Sigma-Aldrich. (n.d.). 2-Carboxyethyl acrylate Yes MEHQ 900-1100ppm inhibitor [Product information]. Retrieved from

- [2] Sigma-Aldrich. (n.d.). 2-Carboxyethyl acrylate Yes MEHQ 900-1100ppm inhibitor [Product information]. Retrieved from

- [3] Synthesis and characterization of in situ chitosan-based hydrogel via grafting of carboxyethyl acrylate [Research article]. International Journal of Biological Macromolecules, 80, 84-90 (2016). ()

2-Carboxyethyl acrylate is a versatile monomer characterized by the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol. It appears as a colorless to light yellow viscous liquid with a boiling point of approximately 103 °C at 19 mmHg and a density of 1.214 g/mL at 25 °C. The compound is soluble in water, which enhances its applicability in various fields, particularly in polymer chemistry and materials science . Its structure includes an acrylate group, which is responsible for its reactivity, and a carboxyethyl group that contributes to its water solubility and functionality.

2-Carboxyethyl acrylate readily undergoes polymerization due to the presence of the acrylate double bond. This can occur through:

- Homopolymerization: where multiple 2-carboxyethyl acrylate units link together to form poly(2-carboxyethyl acrylate).

- Copolymers: it can copolymerize with various other monomers to tailor properties for specific applications .

The compound can decompose under high temperatures or in the presence of strong acids or bases, potentially releasing acrylic acid as a byproduct, depending on the reaction conditions.

Research has highlighted the role of 2-carboxyethyl acrylate in modifying the rheological properties of ceramic suspensions during gel casting processes. This modification helps mitigate the negative effects of oxygen inhibition, which can adversely affect material properties during polymerization . The compound's ability to enhance physical bonding to metal surfaces also makes it valuable in surface modification studies .

Several compounds share structural similarities with 2-carboxyethyl acrylate. A comparison highlights its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acrylic Acid | C3H4O2 | Simpler structure; more reactive but less soluble. |

| Ethyl Acrylate | C5H8O2 | More hydrophobic; used primarily for non-polar applications. |

| Methacrylic Acid | C4H6O2 | Higher glass transition temperature; less hydrophilic than 2-carboxyethyl acrylate. |

| Hydroxyethyl Acrylate | C5H8O3 | Contains hydroxyl group; enhances adhesion but less flexibility compared to 2-carboxyethyl acrylate. |

The unique combination of water solubility, flexibility, and lower glass transition temperature makes 2-carboxyethyl acrylate particularly advantageous for applications requiring both mechanical performance and chemical functionality .

| Parameter | Acid-Catalyzed Esterification | Radical-Initiated Oligomerization |

|---|---|---|

| Starting Materials | Acrylic acid and alcohols | Acrylic monomers |

| Catalysts | Sulfuric acid, p-toluene sulfonic acid | Radical initiators (peroxides, azo compounds) |

| Reaction Conditions | 140°C, atmospheric pressure | Variable, often room temperature with controlled initiation |

| Main Products | Monomeric 2-carboxyethyl acrylate | Oligomeric 2-carboxyethyl acrylate (n=0-3) |

| Yield | Up to 85% | Variable, dependent on reaction conditions |

| Key Advantages | Scalable, established industrial process | Control over oligomer chain length and distribution |

Advanced Synthetic Approaches

RAFT-Mediated Controlled Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization represents an advanced synthetic approach for producing well-defined 2-carboxyethyl acrylate polymers with controlled molecular weight and narrow polydispersity [9] [10]. This technique belongs to the family of reversible-deactivation radical polymerization methods and offers exceptional control over polymer architecture [9].

The RAFT-mediated polymerization of 2-carboxyethyl acrylate involves the following key steps:

- Initiation: Generation of radicals using conventional initiators such as azobisisobutyronitrile (AIBN) [9].

- Addition: The propagating radical adds to the C=S bond of the RAFT agent [9] [26].

- Fragmentation: The intermediate radical fragments to release a new radical capable of propagation [9] [26].

- Chain equilibration: Rapid exchange between active and dormant chains ensures uniform growth [9] [26].

- Termination: Minimal termination occurs due to the controlled nature of the process [9].

The effectiveness of RAFT polymerization for 2-carboxyethyl acrylate synthesis has been demonstrated in research using various chain transfer agents (CTAs) [14]. For instance, 2-((((2-carboxyethyl)thio)carbonothioyl)thio)-2-methylpropanoic acid (CEMP) has been successfully employed as a RAFT agent for controlled polymerization of acrylic monomers including 2-carboxyethyl acrylate [14].

Recent advancements in RAFT technology include photo-induced electron transfer RAFT (PET-RAFT) polymerization, which allows for temporal control of the process through light stimulation [14]. This approach enables "on-off" control of polymerization by simply switching the light source, providing unprecedented precision in synthesizing 2-carboxyethyl acrylate polymers [14].

The versatility of RAFT polymerization extends to various reaction conditions, including solution polymerization in solvents like N,N-dimethylformamide (DMF) and emulsion polymerization systems [14] [27]. This flexibility makes RAFT an attractive approach for industrial-scale production of specialized 2-carboxyethyl acrylate polymers with tailored properties [9] [10].

Grafting onto Cellulose Nanocrystals (CNCs)

Grafting 2-carboxyethyl acrylate onto cellulose nanocrystals (CNCs) represents an innovative advanced synthetic approach that combines the unique properties of both materials to create novel composite structures [4] [11]. This technique has gained significant attention due to its potential applications in creating sustainable, bio-based materials with enhanced properties [4] [11].

The process of grafting 2-carboxyethyl acrylate onto CNCs typically involves:

- Preparation of CNCs: Extraction from natural cellulose sources (such as cotton) through acid hydrolysis to obtain crystalline nanoparticles [4] [11].

- Surface activation: Creation of reactive sites on the CNC surface to facilitate grafting [11] [15].

- Grafting reaction: Covalent attachment of 2-carboxyethyl acrylate to the activated CNC surface [11] [15].

- Purification: Removal of unreacted components and isolation of the modified CNCs [11] [15].

Research has demonstrated successful modification of CNCs with 2-carboxyethyl acrylate using potassium persulfate (KPS) as an initiator [11]. In a typical procedure, CNCs are dispersed in water at 60°C under nitrogen atmosphere, followed by the addition of KPS and subsequent introduction of 2-carboxyethyl acrylate monomer [11]. The reaction proceeds for approximately 3 hours at 60°C, resulting in CNCs grafted with poly(2-carboxyethyl acrylate) chains [11].

The grafting process can be further enhanced using cerium ammonium nitrate (CAN) as an initiator, which enables polymer grafting under milder conditions [30]. Recent advancements have demonstrated that carboxylated CNCs can be effectively modified with 2-carboxyethyl acrylate even under neutral pH conditions, eliminating the need for strong acids traditionally used in such reactions [30].

The modified CNCs exhibit significantly altered properties compared to native CNCs, including:

- Enhanced hydrophobicity: The grafted 2-carboxyethyl acrylate chains reduce the hydrophilicity of CNCs, improving compatibility with hydrophobic polymer matrices [11] [15].

- Improved mechanical properties: The modified CNCs show enhanced modulus of elasticity and lower coefficient of energy [11].

- Superior thermal stability: Grafted CNCs demonstrate improved thermal resistance compared to unmodified CNCs [11] [15].

- Better adhesion properties: The carboxyl groups in 2-carboxyethyl acrylate enhance the interfacial adhesion between CNCs and various polymer matrices [11] [15].

Table 2: Properties of Native CNCs vs. 2-Carboxyethyl Acrylate Modified CNCs

| Property | Native CNCs | 2-Carboxyethyl Acrylate Modified CNCs |

|---|---|---|

| Contact Angle | Hydrophilic | Hydrophobic (CA = 105 ± 2°) |

| Shear Strength | Moderate | High (15.1 MPa at 5 wt%) |

| Modulus | Variable | Enhanced (2,460 MPa at 1 wt%) |

| Thermal Stability | Lower | Higher |

| Compatibility with Hydrophobic Polymers | Poor | Good |

Purification and Stabilization Protocols

Inhibitor Systems (e.g., MEHQ Stabilization)

2-Carboxyethyl acrylate, like other acrylic monomers, is highly susceptible to spontaneous polymerization during storage and handling [1]. To prevent this unwanted reaction, inhibitor systems are employed, with 4-methoxyphenol (MEHQ) being the most commonly used stabilizer [1] [19].

MEHQ functions as a radical scavenger that interrupts the polymerization process by reacting with peroxy radicals formed during the initial stages of polymerization [19]. The inhibition mechanism involves:

- Oxygen dissolved in the monomer reacts with primary radicals to form peroxy radicals [19].

- These peroxy radicals add to monomer units at a much slower rate than primary radicals, forming random copolymers [19].

- MEHQ efficiently traps the peroxy radicals, forming more stable radicals that further terminate other peroxy radicals [19].

Commercial 2-carboxyethyl acrylate typically contains 900-1100 ppm of MEHQ as an inhibitor [1] [12]. This concentration has been determined to provide optimal stabilization while minimizing impact on subsequent polymerization reactions when the monomer is used [1] [12].

Research has shown that the effectiveness of MEHQ as an inhibitor is highly dependent on the presence of dissolved oxygen in the monomer [19] [37]. Without oxygen, MEHQ cannot function efficiently as a polymerization inhibitor [19] [37]. This synergistic relationship between MEHQ and oxygen is crucial for maintaining the stability of 2-carboxyethyl acrylate during storage and transportation [19].

The stability of 2-carboxyethyl acrylate with MEHQ inhibition is also temperature-dependent [37]. Studies using differential scanning calorimetry (DSC) have demonstrated that while MEHQ provides effective inhibition at lower temperatures, its efficiency decreases significantly at elevated temperatures [37]. This is because at higher temperatures, oxygen reacts with the monomer to form peroxides that can decompose and accelerate polymerization, overwhelming the inhibitory capacity of MEHQ [37].

For optimal stabilization, 2-carboxyethyl acrylate should be stored at low temperatures (2-8°C) in containers that allow for the presence of sufficient oxygen to maintain MEHQ activity [1] [5]. The storage containers should also be protected from light, as UV radiation can initiate radical formation and potentially overcome the inhibitory effects of MEHQ [1] [5].

Distillation and Solvent Extraction Methods

Purification of 2-carboxyethyl acrylate is essential for removing impurities, unreacted starting materials, and inhibitors when high-purity monomer is required for specific applications [20]. The two primary methods employed for purification are distillation and solvent extraction [20].

Vacuum distillation represents the most common purification technique for 2-carboxyethyl acrylate [20]. This process involves:

- Application of reduced pressure (typically around 19 mmHg) to lower the boiling point of the monomer to approximately 103°C [1] [5].

- Careful temperature control to prevent thermal polymerization during the distillation process [20].

- Collection of the purified monomer in a receiving flask that is often cooled to further minimize polymerization risk [20].

For laboratory-scale purification, short-path distillation or bulb-to-bulb distillation is often preferred to minimize the residence time at elevated temperatures [20]. Research has shown that maintaining low temperatures throughout the distillation process is critical for preventing unwanted polymerization of 2-carboxyethyl acrylate [20].

When removing inhibitors like MEHQ prior to polymerization reactions, passing the monomer through a column of basic activated alumina has proven effective [17]. This method selectively removes the inhibitor while minimizing monomer loss [17] [20].

Solvent extraction methods provide an alternative approach for purifying 2-carboxyethyl acrylate, particularly when distillation poses polymerization risks [16]. These methods typically involve:

- Washing the crude monomer with appropriate solvents to remove specific impurities [16] [20].

- Using base washes to remove acidic impurities, followed by neutralization [20].

- Drying the extracted monomer using suitable drying agents [20].

Research on the distribution behavior of 2-carboxyethyl acrylate between water and various organic phases has provided valuable insights for optimizing extraction processes [18]. The partitioning of 2-carboxyethyl acrylate strongly depends on the hydrogen-bond-acceptor characteristics of the organic phase, with the logarithm of distribution coefficients correlating linearly with the molar volume of (meth)acrylate monomers [18].

For analytical purposes, high-performance liquid chromatography (HPLC) using reverse-phase columns provides an effective method for analyzing 2-carboxyethyl acrylate purity [21]. A typical mobile phase consists of acetonitrile, water, and phosphoric acid, with formic acid substitution for mass spectrometry-compatible applications [21].

Table 3: Comparison of Purification Methods for 2-Carboxyethyl Acrylate

| Parameter | Vacuum Distillation | Solvent Extraction | Column Purification |

|---|---|---|---|

| Operating Pressure | ~19 mmHg | Atmospheric | Atmospheric |

| Temperature | ~103°C | Room temperature | Room temperature |

| Polymerization Risk | Moderate to high | Low | Low |

| Inhibitor Removal | Partial | Partial | Complete |

| Scale Applicability | Laboratory to industrial | Laboratory to industrial | Primarily laboratory |

| Purity Achieved | High | Moderate | High for specific impurities |

| Equipment Complexity | Moderate | Low | Low |

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 55 of 673 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 618 of 673 companies with hazard statement code(s):;

H302 (71.52%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (71.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (79.61%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (20.06%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (73.62%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (20.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Paint and coating manufacturing

2-Propenoic acid, 2-carboxyethyl ester: ACTIVE